柴胡皂苷B2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

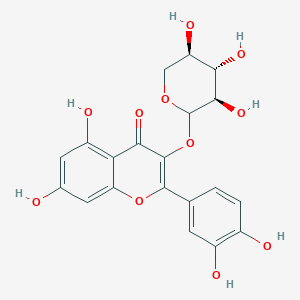

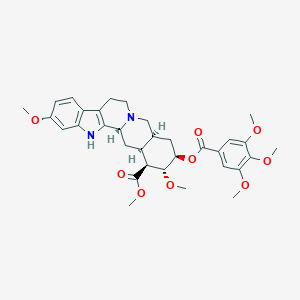

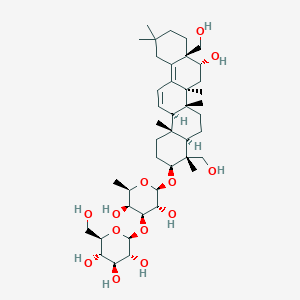

柴胡皂苷B2是一种从柴胡根中分离得到的生物活性化合物,柴胡是一种传统中药。 这种化合物属于三萜皂苷类,以其多种药理作用而闻名,包括抗炎、保肝和抗癌作用 .

科学研究应用

柴胡皂苷B2 具有广泛的科学研究应用:

化学: 它被用作合成其他生物活性化合物的先驱。

生物学: 它被研究以了解其对细胞过程和信号通路的影响。

医学: 它在治疗肝病、炎症和癌症方面具有潜在的治疗应用。

工业: 它用于开发药物制剂和保健品

作用机制

柴胡皂苷B2 通过各种分子靶点和通路发挥作用:

生化分析

Biochemical Properties

Saikosaponin B2 interacts with various biomolecules, influencing biochemical reactions. For instance, it has been found to inhibit calcium flux induced by polygodial or allyl isothiocyanate in HEK293 cells expressing human TRPA1 . This suggests that Saikosaponin B2 may interact with ion channels, affecting their function and subsequent cellular processes .

Cellular Effects

Saikosaponin B2 has been shown to influence various types of cells and cellular processes. In breast cancer cells, it inhibits proliferation and migration, reducing levels of phosphorylated STAT3, VASP, matrix metallopeptidase (MMP) 2 and MMP9 . This suggests that Saikosaponin B2 can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Molecular Mechanism

Saikosaponin B2 exerts its effects at the molecular level through various mechanisms. It has been found to inhibit hepatitis C virus (HCV) viral entry into cells, but not replication, suggesting that it may interact with specific biomolecules to inhibit enzyme activation . Furthermore, it has been shown to protect SH-SY5Y cells from hydrogen peroxide-induced cell death .

Temporal Effects in Laboratory Settings

The effects of Saikosaponin B2 change over time in laboratory settings. For example, it has been shown to inhibit the proliferation and migration of MCF-7 cells, with these effects being observed over a period of time . This suggests that Saikosaponin B2 may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Saikosaponin B2 vary with different dosages in animal models. For instance, it has been shown to exhibit robust antiviral efficacy against FHV-1 at concentrations devoid of cytotoxicity . This suggests that Saikosaponin B2 may have threshold effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Saikosaponin B2 is involved in various metabolic pathways. It has been suggested that saikosaponins are mainly synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole . This indicates that Saikosaponin B2 may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Saikosaponin B2 is transported and distributed within cells and tissues. It has been shown to enhance the hepatotargeting effect of anticancer drugs through inhibition of multidrug resistance-associated drug transporters . This suggests that Saikosaponin B2 may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

Saikosaponin B2 is mainly stored in vacuoles . It is speculated that saikosaponins are synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole by the endoplasmic reticulum (ER) or the fusion of vacuoles . This suggests that Saikosaponin B2 may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

合成路线和反应条件: 柴胡皂苷B2可以通过使用重组糖苷水解酶水解柴胡皂苷A和柴胡皂苷D来合成。 这些酶从蜡状芽孢杆菌和韩国乳杆菌克隆而来,在 30–37°C 和 pH 6.5–7.0 的最佳条件下表现出糖苷裂解活性 .

工业生产方法: this compound 的工业生产涉及提取柴胡根,然后使用制备型高效液相色谱进行纯化。 该过程包括水解柴胡皂苷以生产柴胡皂苷元F和柴胡皂苷元G,然后进一步纯化以获得this compound .

化学反应分析

反应类型: 柴胡皂苷B2 经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 它可以参与取代反应以形成新的化合物.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 使用卤素和烷基化剂等试剂.

主要生成产物: 这些反应形成的主要产物包括具有修饰药理性质的各种柴胡皂苷衍生物 .

相似化合物的比较

柴胡皂苷B2 与其他柴胡皂苷如柴胡皂苷A、柴胡皂苷D 和柴胡皂苷C 相比较:

柴胡皂苷 A 和 D: 这些化合物也表现出抗炎和抗癌特性,但其分子靶点和通路不同。

柴胡皂苷 C: 它具有相似的保肝作用,但作用机制不同.

独特性: 柴胡皂苷 B2 的独特之处在于它有效地抑制 IKK/IκBα/NF-κB 信号通路,使其成为抗炎和抗癌疗法的有希望的候选药物 .

类似化合物列表:

- 柴胡皂苷A

- 柴胡皂苷D

- 柴胡皂苷C

- 石榴皮碱

- 石榴皮鞣质

属性

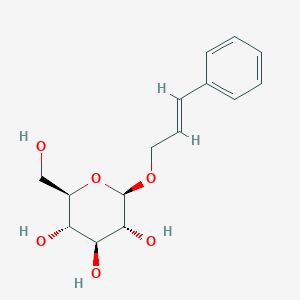

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYJYFCCMSVEPQ-ORAXXRKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58316-41-9 |

Source

|

| Record name | Saikosaponin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058316419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。